molecular formula C17H13ClN2 B6354281 Pyrene-1-carboxamidine, hydrochloride CAS No. 1170123-92-8

Pyrene-1-carboxamidine, hydrochloride

Cat. No.: B6354281
CAS No.: 1170123-92-8
M. Wt: 280.7 g/mol
InChI Key: QJWUBLJZQZCFAA-UHFFFAOYSA-N
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Description

Overview of Pyrene-Based Compounds in Contemporary Chemical Research

Pyrene (B120774) and its derivatives are a cornerstone of modern chemical research, primarily due to their exceptional photophysical characteristics. chemicalbook.com As a polycyclic aromatic hydrocarbon, pyrene possesses a rigid, planar structure and a large π-conjugated system, which results in a high fluorescence quantum yield. abcr.com This inherent fluorescence is highly sensitive to the molecule's microenvironment, making pyrene a "gold standard" molecular probe. chemicalregister.com One of its most notable behaviors is the formation of "excimers" (excited-state dimers) at specific concentrations, where the fluorescence emission shifts to a longer wavelength (around 450 nm). chemicalregister.com This phenomenon, first reported by Theodor Förster in 1954, allows for ratiometric sensing of proximity and conformational changes in molecular systems. chemicalregister.com

The versatility of pyrene is further enhanced by the ability to chemically modify its structure at various positions, which allows for the fine-tuning of its optical and electronic properties. This has led to the development of a vast array of pyrene-based materials with diverse applications:

Fluorescent Probes: Pyrene derivatives are widely used as fluorescent probes for detecting metal cations, anions, and biological molecules due to their strong emission, low cytotoxicity, and excellent cell permeability. chemicalregister.com

Organic Electronics: The semiconductor properties of pyrene have been harnessed in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Modifying the pyrene core with electron-rich or electron-poor units allows for precise control over charge carrier mobilities.

Advanced Materials: The pyrene unit has been incorporated into complex structures like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and metallacycles, imparting high fluorescence, thermal stability, and chemical stability to these materials. These materials have shown promise in fields such as gas adsorption and optical sensing.

Recent research has even highlighted the presence of pyrene in interstellar clouds and asteroids, suggesting it may be a key source of carbon in the formation of our solar system.

The Role of Carboxamidine Functionalities in Organic and Bioorganic Chemistry

The carboxamidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a highly versatile functional group in chemistry. It is structurally related to both amides and guanidines. Carboxamidines are generally basic and can be protonated to form stable cationic species, a property that is crucial in many of their biological roles.

In organic synthesis, carboxamidines are valuable intermediates. For instance, reagents like 1H-Pyrazole-1-carboxamidine hydrochloride are widely used for the "guanylation" of amines—the process of adding a guanidine (B92328) group to a molecule. This transformation is significant in peptide synthesis and medicinal chemistry, as the guanidinium (B1211019) group is a key feature in the amino acid arginine and many bioactive compounds. Microwave-assisted methods have been developed to accelerate these amidination reactions, making the synthesis of complex guanidines more efficient.

In bioorganic and medicinal chemistry, the carboxamidine moiety is recognized for its ability to participate in hydrogen bonding and electrostatic interactions. This makes it an effective mimic for protonated amines or other cationic groups found in biological systems. This functionality is often incorporated into drug candidates to enhance binding to target enzymes or receptors. For example, pyridine-2-carboxamidine has been used to create copper(II) complexes that bind to DNA through intercalation and electrostatic interactions, demonstrating potential as antibacterial agents. The stability and interaction potential of this functional group make it a recurring motif in the design of therapeutic agents and biological probes.

Historical Context of Pyrene-1-Carboxamidine and Related Structures in Scientific Literature

The history of Pyrene-1-carboxamidine, hydrochloride is intrinsically linked to the separate historical timelines of its core components: pyrene and the chemistry of amidines.

The story of pyrene began in 1837 when it was discovered by Laurent in the residue from the destructive distillation of coal tar. chemicalregister.com It was named from the Greek word for "fire," reflecting its origin in high-temperature processes. chemicalregister.com For many years, coal tar remained the primary source. chemicalbook.comchemicalregister.com A key milestone in its structural chemistry was the first laboratory synthesis by Weitzenböck in 1913. chemicalregister.com The discovery of its unique excimer fluorescence in 1954 by Förster and Kasper was a pivotal moment that launched pyrene into prominence as a photophysical probe. chemicalregister.com Research into polycyclic aromatic hydrocarbons expanded significantly, especially with the identification of related compounds like benzo[a]pyrene (B130552) as carcinogens in the 1930s, which spurred detailed investigation into their chemistry and biological activity. abcr.com

The synthesis of functionalized pyrenes has evolved over the decades. Early work focused on basic reactions like oxidation and halogenation. Modern synthetic organic chemistry has introduced more sophisticated methods, such as the Suzuki and Sonogashira coupling reactions, to create complex pyrene derivatives. The direct synthesis of pyrene-1-carboxamides, precursors to carboxamidines, has been achieved through methods like the reaction of pyrene with potassium thiocyanate (B1210189) followed by oxidative desulfurization.

While a detailed historical account of the first synthesis of this compound is not prominent in the literature, its development can be seen as a logical convergence of established pyrene chemistry and the well-known Pinner reaction (or similar methods) for converting nitriles to amidines. The synthesis of pyrene-1-carbonitrile, a likely precursor, is a known procedure. The emergence of this specific compound is a result of the ongoing quest for novel molecules that combine the fluorescent signaling of pyrene with the specific binding capabilities of the carboxamidine group for applications in materials science and bio-organic chemistry.

Interdisciplinary Relevance of this compound

The interdisciplinary significance of this compound stems from the synergistic combination of its constituent parts. The molecule bridges the gap between materials science, biology, and medicine.

Biochemical and Medicinal Probes: The pyrene moiety acts as a fluorescent reporter. Its emission is sensitive to the local environment, allowing it to signal binding events or changes in molecular conformation. The carboxamidine group, being a strong hydrogen bond donor and positively charged when protonated, can act as a recognition element, targeting negatively charged sites on biomolecules such as DNA, RNA, or specific amino acid residues in proteins. This makes the compound a candidate for designing probes to study biological processes at the molecular level.

Materials Science: In materials science, the pyrene unit's tendency to form π-π stacking interactions can be exploited for the self-assembly of ordered nanostructures. The introduction of the polar, charged hydrochloride carboxamidine group can influence this assembly process, potentially leading to the formation of novel hydrogels, liquid crystals, or functional thin films with unique optical and electronic properties. chemicalregister.com

Supramolecular Chemistry: The compound is an excellent building block in supramolecular chemistry. The flat, aromatic pyrene can be a guest in various host molecules, while the carboxamidine group provides a specific site for non-covalent interactions, enabling the construction of complex, multi-component systems with emergent functions.

In essence, this compound is a prime example of a rationally designed molecule where a signaling unit (pyrene) is coupled with a recognition/functional unit (carboxamidine) to create a tool with broad potential across multiple scientific disciplines.

Data Tables

Below are data tables summarizing the key physicochemical properties of this compound and its parent compound, pyrene.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1170123-92-8 chemicalregister.com
Molecular Formula C₁₇H₁₃ClN₂ abcr.com
Molecular Weight 280.75 g/mol abcr.com
Synonyms Pyrene-1-carboxamidine, monohydrochloride

| Functional Groups | Pyrene, Carboxamidine, Hydrochloride Salt |

Table 2: Physicochemical Properties of Pyrene

Property Value Reference
CAS Number 129-00-0
Molecular Formula C₁₆H₁₀ chemicalbook.com
Molar Mass 202.26 g/mol chemicalbook.com
Appearance Colorless to pale yellow solid chemicalbook.com
Melting Point 150.6 °C chemicalbook.com
Boiling Point 394 °C chemicalbook.com

| Solubility in Water | 0.139 mg/L (at 25 °C) | chemicalbook.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrene-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2.ClH/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H3,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWUBLJZQZCFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrene 1 Carboxamidine, Hydrochloride and Its Derivatives

Strategies for the Direct Functionalization of the Pyrene (B120774) Core at the C1 Position

The initial and crucial step in the synthesis of Pyrene-1-carboxamidine, hydrochloride is the regioselective functionalization of the pyrene backbone at the C1 position. Pyrene is known to undergo electrophilic substitution reactions, and while it can lead to a mixture of isomers, conditions can be optimized to favor substitution at the C1 position.

One of the most established methods for C1 functionalization is the Friedel-Crafts acylation . This reaction introduces an acetyl group at the C1 position, which can then be further transformed. The reaction of pyrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as carbon disulfide (CS₂) predominantly yields 1-acetylpyrene. While di-acylated products can also be formed, the mono-acylated product is the major component under controlled conditions tandfonline.com.

Another approach involves a Friedel-Crafts-type reaction with isothiocyanates. The reaction of pyrene with potassium thiocyanate (B1210189) in the presence of a strong acid promoter like trifluoromethanesulfonic acid (TfOH) can directly introduce a thiocarboxamide group at the C1 position nih.govrsc.org. This method offers a direct route to a precursor that can be converted to the desired carboxamidine.

More recent advancements in C-H functionalization offer potential, though less established, routes. While direct C-H activation of pyrene often targets other positions, specific directing groups can be employed to achieve C1 selectivity mdpi.com. However, for the synthesis of this compound, the Friedel-Crafts acylation remains a reliable and well-documented starting point.

Table 1: Comparison of C1-Functionalization Strategies for Pyrene

Method Reagents Product Advantages Disadvantages
Friedel-Crafts Acylation Pyrene, Acetyl chloride, AlCl₃ 1-Acetylpyrene High yield, well-established Formation of di-acylated byproducts
Friedel-Crafts with Isothiocyanate Pyrene, KSCN, TfOH Pyrene-1-carbothioamide Direct route to a precursor Use of strong acid
Direct C-H Activation Pyrene, Oxidant, Catalyst C1-functionalized pyrene Atom economy Often lacks high regioselectivity for C1

Regioselective Synthesis of the Carboxamidine Moiety

Once the C1 position is functionalized, the next step is the introduction of the carboxamidine group. A highly effective and regioselective method for this transformation is the Pinner reaction . This reaction proceeds via a nitrile intermediate, which ensures the carboxamidine is formed at the desired C1 position.

The synthesis of the key intermediate, pyrene-1-carbonitrile, can be achieved from pyrene-1-carboxylic acid, which is readily obtained by the oxidation of 1-acetylpyrene. The conversion of the carboxylic acid to the nitrile can be accomplished using various dehydrating agents, such as thionyl chloride followed by reaction with ammonia and a dehydrating agent.

With pyrene-1-carbonitrile in hand, the Pinner reaction provides a direct route to the amidine. The reaction involves treating the nitrile with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an intermediate imino ester salt, known as a Pinner salt wikipedia.orgorganic-chemistry.orgsynarchive.com. Subsequent treatment of the Pinner salt with ammonia or an amine leads to the formation of the desired carboxamidine wikipedia.orgnrochemistry.com. The use of a Lewis acid promoter can also facilitate the Pinner reaction under milder conditions d-nb.infonih.gov.

An alternative, though less direct, route involves the conversion of pyrene-1-carboxylic acid to pyrene-1-carboxamide (B1261851). This can be achieved by first converting the carboxylic acid to its acid chloride and then reacting it with ammonia rsc.org. The resulting amide can then be converted to the carboxamidine, although this often requires harsher conditions than the Pinner reaction.

Amidine Formation Mechanisms from Pyrene-1-carboxylic Acid Precursors

The primary mechanism for the formation of Pyrene-1-carboxamidine from a pyrene-1-carboxylic acid precursor, via the nitrile intermediate, is the Pinner reaction. The mechanism can be broken down into two main stages:

Formation of the Pinner Salt (Imino Ester Hydrochloride): The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl). This makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol. The resulting intermediate then undergoes a proton transfer to yield the imino ester hydrochloride, or Pinner salt.

Formation of the Amidine: The Pinner salt is a reactive intermediate. When treated with ammonia, the ammonia acts as a nucleophile and attacks the electrophilic carbon of the imino ester. This is followed by the elimination of the alcohol molecule to form the amidinium salt. A final deprotonation step yields the free amidine. When the reaction is carried out with the intention of forming the hydrochloride salt, the final product is the amidinium chloride.

Salt Formation and Purification Techniques for Hydrochloride Derivatives

The final step in the synthesis is the formation and purification of the hydrochloride salt of Pyrene-1-carboxamidine. The hydrochloride salt is often preferred due to its increased stability and solubility in certain solvents, which facilitates handling and purification.

Salt formation is typically achieved by treating the free base of Pyrene-1-carboxamidine with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. The hydrochloride salt, being less soluble in these solvents, will precipitate out and can be collected by filtration.

Purification of the hydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or inorganic salts. Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent or solvent mixture is one in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts researchgate.net. The addition of a less polar solvent like diethyl ether can also induce precipitation researchgate.net.

Washing: The crude hydrochloride salt can be washed with a solvent in which it is insoluble, such as diethyl ether, to remove non-polar organic impurities.

pH-Based Extraction: If the product is contaminated with impurities that have different acidic or basic properties, a pH-based extraction can be employed. The hydrochloride salt can be converted back to the free base by treatment with a mild base, extracted into an organic solvent, and then re-precipitated as the hydrochloride salt by the addition of HCl researchgate.net.

Ion-Exchange Chromatography: For removal of inorganic salts, passing a solution of the crude product through an appropriate ion-exchange resin can be effective researchgate.net.

Table 2: Common Solvents for Purification of Hydrochloride Salts

Solvent Application Rationale
2-Propanol Recrystallization Good balance of solubility at different temperatures for many HCl salts. researchgate.net
Ethanol Recrystallization Can be effective, but some salts are too soluble for high recovery. researchgate.net
Diethyl Ether Washing/Precipitation Many hydrochloride salts are insoluble in ether, allowing for removal of non-polar impurities. researchgate.net
Acetone Washing Can be used as a wash to remove certain impurities. researchgate.net
Water pH-Based Extraction Used in conjunction with a base to convert the salt to the free base for extraction.

Comparative Analysis of Established and Emerging Synthetic Routes

Two primary synthetic routes to this compound can be compared: the "Nitrile Route" via the Pinner reaction and the "Amide Route".

The Nitrile Route (via Pinner Reaction):

Steps: Pyrene → 1-Acetylpyrene → Pyrene-1-carboxylic acid → Pyrene-1-carbonitrile → this compound.

Advantages: The Pinner reaction is a well-established and high-yielding method for the synthesis of amidines from nitriles. The regioselectivity is excellent as it is determined by the initial C1-functionalization.

Disadvantages: This is a multi-step synthesis. The use of anhydrous HCl gas in the Pinner reaction can be hazardous and requires specialized equipment.

The Amide Route:

Steps: Pyrene → 1-Acetylpyrene → Pyrene-1-carboxylic acid → Pyrene-1-carboxamide → this compound.

Advantages: Avoids the use of a nitrile intermediate and the Pinner reaction conditions.

Disadvantages: The conversion of an amide to an amidine typically requires harsher reagents and conditions compared to the Pinner reaction, which can lead to lower yields and more side products.

Emerging Routes:

Direct C-H activation methods are an area of active research and could potentially offer more atom-economical and shorter synthetic routes in the future. However, achieving high regioselectivity for the C1 position of pyrene remains a challenge.

Mechanochemical Approaches and Solvent-Free Synthesis Techniques for Pyrene-1-carboxamidine derivatives

In recent years, there has been a growing interest in developing environmentally friendly synthetic methods that reduce or eliminate the use of hazardous solvents. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a promising alternative.

A key step in the synthesis of Pyrene-1-carboxamidine, the Friedel-Crafts acylation of pyrene, has been successfully carried out under solvent-free, ball-milling conditions beilstein-journals.org. This mechanochemical approach can be performed at room temperature and can be scaled up without a decrease in yield, making it a greener alternative to traditional solution-phase methods beilstein-journals.org.

Furthermore, solvent-free methods for the synthesis of amides from carboxylic acids and urea using a solid catalyst like boric acid have been reported researchgate.net. This suggests that the conversion of pyrene-1-carboxylic acid to pyrene-1-carboxamide could also be achieved under solvent-free conditions.

Photophysical Properties and Spectroscopic Characterization of Pyrene 1 Carboxamidine, Hydrochloride

Electronic Absorption and Fluorescence Emission Characteristics of the Pyrene (B120774) Moiety

The electronic absorption and fluorescence spectra of Pyrene-1-carboxamidine, hydrochloride are dominated by the properties of the pyrene core. The pyrene scaffold is a polycyclic aromatic hydrocarbon (PAH) known for its distinct photophysical characteristics, including a high fluorescence quantum yield and a long excited-state lifetime. rsc.org

The absorption spectrum of pyrene derivatives typically displays intense bands corresponding to π–π* electronic transitions. nih.gov For instance, studies on related pyrene compounds, such as 5-(1-pyrenyl)-1,2-azoles, show characteristic absorption bands between 279–283 nm and 350–456 nm. mdpi.com These transitions are attributed to the N-heterocyclic core conjugated with the pyrene scaffold. mdpi.com The molar extinction coefficients for these transitions are generally greater than 10⁴ L mol⁻¹ cm⁻¹, confirming the π–π* nature of the lowest excited state. nih.gov

The fluorescence emission of the pyrene moiety is one of its most well-studied features. When excited, pyrene exhibits a characteristic structured emission spectrum with several vibronic bands. The most prominent of these are typically observed between 370 nm and 400 nm. nih.gov However, the exact position and intensity of these bands can be influenced by the substituent at the 1-position. For this compound, the electron-donating nature of the carboxamidine group is expected to influence the electronic distribution and thus the emission properties. In many pyrene derivatives, the fluorescence maxima are observed near 385 nm. nih.gov

Below is a table summarizing the photophysical properties of related 1-substituted pyrene derivatives, which provide a reference for the expected characteristics of this compound.

Interactive Table: Photophysical Properties of Selected Pyrene Derivatives

Compound Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Fluorescence Quantum Yield (Φ_F)
4-(pyren-1-yl)pyrazole Acetonitrile (B52724) 278, 328, 344 384, 395 0.26 nih.gov
Pyrene-1-carboxylic acid Ethanol ~350-380 - -
5-(pyren-1-yl)isoxazole Dichloromethane 282, 353, 370 385, 406 0.28 mdpi.com
5-(pyren-1-yl)pyrazole Dichloromethane 283, 350, 366 382, 402 0.17 mdpi.com

Investigation of Excited-State Dynamics and Energy Transfer Processes

The excited-state dynamics of pyrene-containing molecules are complex and involve several competing de-excitation pathways, including fluorescence, intersystem crossing to the triplet state, internal conversion, and energy transfer. The lifetime of the excited state is a critical parameter in these studies. For many pyrene derivatives, fluorescence lifetimes can be in the range of several nanoseconds. For example, 4-(pyren-1-yl)pyrazole exhibits an average lifetime of 11.4 ns in acetonitrile. nih.gov

When the pyrene moiety is part of a larger molecular system, such as a dyad, photoinduced processes like Förster Resonance Energy Transfer (FRET) and charge separation can occur. In studies of pyrene–BODIPY molecular dyads, excitation of the pyrene unit leads to highly efficient excitation energy transfer (EET) to the BODIPY chromophore. rsc.org This process is extremely fast, occurring on a picosecond or sub-picosecond timescale (0.3–0.5 ps), and effectively quenches the pyrene fluorescence while sensitizing the emission of the acceptor molecule. rsc.org

Furthermore, the excited state can evolve into an intramolecular charge transfer (ICT) state, particularly in polar solvents. nih.gov This process involves the transfer of an electron from the pyrene donor to an acceptor unit within the same molecule upon photoexcitation. The formation of an ICT state can significantly alter the emission properties, often leading to a new, red-shifted, and broad emission band. In some systems, a thermodynamic equilibrium can be established between the initial locally excited (LE) state and the charge-transfer (CT) state, where reversible conversion between the states is faster than radiative decay. researchgate.net The study of these dynamics often involves femtosecond transient absorption spectroscopy to track the evolution of the excited states in real-time. rsc.org

Solvent-Dependent and Environmentally-Responsive Fluorescence Behavior

The fluorescence of the pyrene moiety is exceptionally sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. This sensitivity is most famously observed in the changes of the vibronic fine structure of the emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the Py scale, is a widely used empirical measure of solvent polarity.

In non-polar solvents, the I₁ band is weak, resulting in a low I₁/I₃ ratio. As the solvent polarity increases, the symmetry of the pyrene excited state is broken, leading to a significant enhancement of the normally forbidden 0-0 transition, which increases the intensity of the I₁ band and thus the I₁/I₃ ratio. This effect, known as the Ham effect, makes pyrene and its derivatives excellent fluorescent probes for characterizing the micropolarity of complex systems like polymer matrices, micelles, and biological membranes.

The presence of the polar carboxamidine hydrochloride group in this compound would likely enhance its solubility in polar solvents and could also influence the intrinsic solvatochromic response. Studies on other pyrene derivatives in various solvents demonstrate this principle clearly. For example, the fluorescence of pyrene itself shows a dramatic change in the I₁/I₃ ratio from approximately 0.6 in hexane (B92381) to 1.8 in dimethyl sulfoxide (B87167) (DMSO). Similarly, pyrene-based probes are used to assess the solvation environment in diverse media like deep eutectic solvents. rsc.org The quantum yield and fluorescence lifetime can also be highly dependent on the solvent, often decreasing in more polar environments due to the opening of non-radiative decay channels. rsc.orgmdpi.comnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the three-dimensional structure of chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While this compound is itself an achiral molecule, CD spectroscopy becomes a highly relevant tool when this chromophore interacts with or is incorporated into a chiral superstructure.

For instance, when a pyrene derivative binds to a protein or a strand of DNA, an induced CD signal can be observed in the absorption region of the pyrene chromophore (typically in the near-UV range of 260-350 nm). nih.gov These induced signals provide valuable information about the binding mode and the conformational changes in the macromolecule upon binding. nih.gov The sign and magnitude of the CD bands can reveal details about the orientation of the pyrene moiety within the chiral environment of the binding site.

Similarly, if Pyrene-1-carboxamidine were incorporated as a pendant group on a chiral polymer, CD spectroscopy could be used to study the polymer's conformation in solution. rsc.org The exciton (B1674681) coupling between adjacent pyrene units along the polymer backbone can give rise to characteristic bisignate CD signals, which are sensitive to the helical structure and folding of the polymer chain. rsc.org Therefore, while not applicable to the isolated molecule, CD is a critical advanced technique for understanding the structural context of the pyrene chromophore in complex, chiral systems.

Solid-State Fluorescence and Aggregation-Induced Emission of Pyrene-1-carboxamide (B1261851) Analogues

In the solid state or at high concentrations in solution, traditional planar chromophores like pyrene often suffer from aggregation-caused quenching (ACQ). rsc.org This phenomenon occurs because the planar pyrene molecules stack on top of each other (π–π stacking), leading to the formation of non-fluorescent or weakly fluorescent excimers. This quenching effect is a significant limitation for applications requiring high emission efficiency in the solid state, such as in organic light-emitting diodes (OLEDs). rsc.org

To overcome ACQ, a strategy based on aggregation-induced emission (AIE) has been developed. rsc.org In AIE-active molecules, or "AIEgens," fluorescence is weak or absent in dilute solutions but becomes highly intense in the aggregated or solid state. nih.gov This behavior is typically achieved by attaching bulky, non-planar substituents to the chromophore. These substituents prevent detrimental π–π stacking and restrict intramolecular motions (such as rotations) in the aggregated state. rsc.org The restriction of these motions blocks non-radiative decay pathways, forcing the excited state to decay radiatively and thus "turning on" the fluorescence.

For pyrene-based systems, converting the ACQ-active pyrene core into an AIE-active luminogen is a key area of research. This is often accomplished by synthesizing analogues with bulky groups, such as tetraphenylethylene, attached to the pyrene scaffold. rsc.org While Pyrene-1-carboxamidine itself might exhibit ACQ, its analogues could be designed to be AIE-active. For example, bis-pyrene derivatives have been shown to exhibit AIE, with some showing a 30-fold enhancement in fluorescence upon aggregation in a water/acetonitrile mixture. nih.gov This highlights the potential to tune the solid-state emission properties of pyrene-1-carboxamide analogues through targeted synthetic modifications.

Interactive Table: AIE Properties of a Pyrene-Phosphonate Conjugate

System Solvent/State Emission Max (λ_em, nm) Relative Fluorescence Intensity Quantum Yield (Φ_F)
Receptor 1 Acetonitrile (0% water) 384, 420 Low mdpi.com <1.7% nih.gov
Receptor 1 Acetonitrile (80% water) 384, 420 High (AIE) mdpi.com 11.7% mdpi.com
Receptor 1 Acetonitrile (90% water) 384, 420 Medium mdpi.com 7.9% mdpi.com

Molecular Interactions and Recognition Mechanisms Involving Pyrene 1 Carboxamidine, Hydrochloride

Non-Covalent Interactions with Biomolecules: Focus on Nucleic Acids and Proteins

The interactions of pyrene (B120774) derivatives with biomolecules, especially nucleic acids, have been a subject of considerable research. The planar aromatic surface of the pyrene ring and the cationic nature of the carboxamidine group are key determinants in these binding events.

DNA/RNA Intercalation and Groove Binding Modes of Pyrene Derivatives

Pyrene derivatives have been shown to interact with DNA and RNA through two primary non-covalent modes: intercalation and groove binding. Intercalation involves the insertion of the planar pyrene ring between the base pairs of the DNA or RNA double helix. rsc.orgacs.org This mode of binding is often stabilized by π-stacking interactions between the pyrene system and the aromatic bases of the nucleic acid. acs.org

Alternatively, pyrene derivatives can bind to the major or minor grooves of the DNA helix. This interaction is typically driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govmdpi.com For pyrene derivatives, studies suggest that groove binding can be a dominant mode of interaction. nih.govmdpi.com In some instances, a dual-binding mode is observed, where a derivative may partially intercalate while also making contact with the grooves of the DNA. acs.org The presence of substituents on the pyrene ring significantly influences the preferred binding mode and affinity.

Influence of Pyrene-1-carboxamidine on DNA Helical Structures and Conformation

The binding of pyrene derivatives can induce significant conformational changes in the helical structure of DNA. nih.govnih.gov Circular dichroism (CD) spectroscopy is a powerful technique to monitor such changes. nih.govnih.govresearchgate.net Upon interaction with pyrene derivatives, the characteristic CD spectrum of B-form DNA can exhibit notable alterations, such as changes in the intensity and position of the positive and negative bands. mdpi.comnih.gov These spectral changes can indicate a shift from the canonical B-form to other conformations like the A-form or Z-form, or even the induction of more complex structures such as G-quadruplexes in specific G-rich sequences. nih.govmdpi.comnih.gov The binding of these ligands can lead to the stabilization or destabilization of the DNA duplex, which can be observed through thermal denaturation studies. mdpi.com For instance, classical intercalation by pyrene analogues is expected to stabilize the double helix, resulting in an increase in the melting temperature (ΔTm) of more than 5 °C. mdpi.com

Quantitative Analysis of Binding Affinities and Stoichiometry with Biomolecular Targets

The strength of the interaction between pyrene derivatives and biomolecules can be quantified by determining the binding constant (K) or the dissociation constant (Kd). Various biophysical techniques, including fluorescence spectroscopy, UV-Vis spectrophotometry, and isothermal titration calorimetry, are employed for these measurements. nih.govnih.gov The binding affinities of pyrene derivatives for DNA can vary significantly depending on the specific derivative and the DNA sequence. For example, studies on different pyrene derivatives have reported binding constants in the range of 103 to 107 M-1. acs.orgnih.govmdpi.com The stoichiometry of the binding, which describes the number of ligand molecules bound per unit of the biomolecule, can also be determined from titration experiments. researchgate.net

Interactive Data Table: Binding Affinities of Pyrene Derivatives with DNA

Pyrene DerivativeDNA TargetBinding Constant (K) / Dissociation Constant (Kd)Technique
1-Hydroxypyrene (1-OHP)p53 DNAK = 1.16 × 106 L·mol-1 nih.govnih.govFluorescence Spectrometry
1-Hydroxypyrene (1-OHP)C-myc DNAK = 4.04 × 105 L·mol-1 nih.govnih.govFluorescence Spectrometry
1-PBOp53 DNAK = 2.04 × 103 L·mol-1 nih.govnih.govFluorescence Spectrometry
1-PBOC-myc DNAK = 1.39 × 103 L·mol-1 nih.govnih.govFluorescence Spectrometry
1-HydroxypyreneCalf Thymus DNAKd = 0.62 µM nih.govFluorescence Displacement
1-AminopyreneCalf Thymus DNAKd = 1.1 µM nih.govFluorescence Displacement
1-Pyrenebutyric acidCalf Thymus DNAKd = 4.7 µM nih.govFluorescence Displacement
Bis(methyl)pyrene tetrandrine (B1684364) (BPyrT)dsDNAK ≈ 105−107 M-1 acs.orgUV-Vis and Fluorescence

Interactions with Synthetic Polymers and Macromolecular Assemblies

While extensive research has focused on the interaction of pyrene derivatives with biomolecules, their interactions with synthetic polymers and macromolecular assemblies are also of significant interest. The pyrene moiety is a well-known fluorescent probe, and its photophysical properties are highly sensitive to the local environment. This sensitivity allows for the study of polymer dynamics, conformation, and phase transitions. The hydrophobic nature of the pyrene ring can lead to its association with hydrophobic domains of polymers in aqueous solutions. The specific interactions of Pyrene-1-carboxamidine, hydrochloride with synthetic polymers have not been extensively detailed in the reviewed literature. However, based on its structure, it is plausible that the cationic carboxamidine group could mediate electrostatic interactions with anionic polymers or polymer assemblies, while the pyrene group could engage in hydrophobic and π-stacking interactions.

Host-Guest Chemistry and Supramolecular Recognition Phenomena

The field of host-guest chemistry explores the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that can fit within it. nih.govrsc.org Pyrene and its derivatives can act as guests for various host molecules, such as cyclodextrins and calixarenes. researchgate.net The encapsulation of a pyrene derivative within a host cavity can significantly alter its photophysical properties, leading to changes in fluorescence intensity or lifetime, which can be exploited for sensing applications. researchgate.netnih.gov The versatility of pyrene-based organic materials has led to their use in the fabrication of supramolecular sensors. researchgate.net While the host-guest chemistry of pyrene itself is well-documented, specific studies detailing this compound as a guest in supramolecular systems are not prevalent in the current body of literature. The presence of the charged carboxamidine group could influence its binding affinity and selectivity for different host molecules.

pH and Ionic Strength Effects on Binding and Interaction Profiles

The binding of charged ligands to biomolecules and other charged species is often sensitive to the pH and ionic strength of the medium. nih.govresearchgate.netnih.govresearchgate.net The carboxamidine group in this compound is expected to be protonated and positively charged over a wide pH range. Changes in pH could, however, affect the charge state of the binding partner, such as the phosphate (B84403) backbone of DNA or acidic residues in proteins, thereby modulating the electrostatic component of the interaction.

The ionic strength of the solution also plays a critical role. An increase in ionic strength can lead to a decrease in the binding affinity of a charged ligand for a polyanion like DNA. nih.gov This is due to the shielding of the electrostatic interactions by the increased concentration of counterions in the solution. nih.gov Therefore, it is anticipated that the binding of this compound to nucleic acids would be attenuated at higher salt concentrations. Detailed experimental studies on the precise effects of pH and ionic strength on the binding profile of this compound are necessary for a complete understanding of its interaction mechanisms.

Applications in Chemical Biology and Functionalization of Biomolecules

Utilization as a Reagent for Guanidylation of Amines in Peptide Synthesis

Pyrene-1-carboxamidine hydrochloride serves as a key reagent for the guanidylation of primary and secondary amines, a critical transformation in peptide and peptidomimetic synthesis. researchgate.netnih.gov The guanidinium (B1211019) group, with its strong basicity, plays a crucial role in biological recognition processes by forming stable hydrogen bonds and participating in charge pairing and cation-π interactions. nih.gov The conversion of amines to guanidines using this reagent is often compatible with standard Fmoc solid-phase peptide synthesis (SPPS) methodologies. researchgate.netnih.gov

The reaction typically involves the treatment of a resin-bound peptide containing a free amine with Pyrene-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF). nih.gov While effective, the process can sometimes require extended reaction times and a significant excess of the guanidinylating reagent to achieve complete conversion. nih.gov Researchers have explored various conditions to optimize this reaction, including the use of different bases and solvent systems, to improve yields and reduce reaction times. ntnu.no For instance, conducting the reaction in acetonitrile (B52724) at reflux has been shown to lead to rapid and full conversion with minimal workup. ntnu.no

The development of related pyrazole-based guanidinylating reagents, such as 1H-Pyrazole-1-carboxamidine hydrochloride and its derivatives, has further expanded the toolkit for peptide chemists. researchgate.netntnu.noresearchgate.net These reagents exhibit favorable reactivity and solubility, making them attractive for introducing the guanidinium functionality into peptides to enhance their biological activity and stability. researchgate.netntnu.no

Table 1: Comparison of Guanidinylation Reagents in Peptide Synthesis

Reagent Advantages Disadvantages Typical Conditions
Pyrene-1-carboxamidine hydrochloride Introduces a fluorescent pyrene (B120774) label. May require excess reagent and long reaction times. DIEA, DMF, room temperature. nih.gov
1H-Pyrazole-1-carboxamidine hydrochloride Good reactivity and solubility. researchgate.netntnu.no Compatible with Fmoc-SPPS. researchgate.netnih.gov Can be inefficient for sterically hindered amines. researchgate.net Base (e.g., DIEA), DMF or MeCN. nih.govntnu.no
N,N′-di-Boc-N″-triflylguanidine High reactivity. Can be expensive. DCM. nih.gov
N,N′-di-Boc-thiourea with activator Versatile with various activators. Requires an additional activation step. Activator (e.g., Mukaiyama's reagent, NIS), solvent. nih.gov

Development of Fluorescent Probes for Biological Systems

The inherent fluorescence of the pyrene group in Pyrene-1-carboxamidine hydrochloride makes it a valuable building block for the creation of fluorescent probes for studying biological systems. These probes can be designed to report on various aspects of the cellular environment, such as polarity, viscosity, and the presence of specific analytes.

The pyrene moiety is known for its sensitivity to the local environment, with its fluorescence emission spectrum and lifetime changing in response to the polarity of the surrounding medium. This property can be exploited to probe the microenvironment of biomolecules. Additionally, the ability of pyrene to form excimers—excited-state dimers that emit at a longer wavelength than the monomer—provides another mechanism for sensing changes in molecular proximity and conformation.

While direct research on Pyrene-1-carboxamidine hydrochloride as a standalone fluorescent probe is not extensively detailed in the provided context, the principles of using pyrene-containing molecules as probes are well-established. For instance, dipeptides incorporating pyrene have been developed as fluorescent labels for polynucleotides, demonstrating the utility of the pyrene chromophore in biological probing. nih.gov

Design of Enzyme Inhibitors and Modulators of Biochemical Pathways

The guanidinium group is a common pharmacophoric element found in many enzyme inhibitors and modulators of biochemical pathways due to its ability to mimic the protonated side chain of arginine and participate in crucial binding interactions within active sites. The synthesis of guanidine-containing compounds using reagents like Pyrene-1-carboxamidine hydrochloride is therefore a key strategy in medicinal chemistry.

The guanidinylation of amines is a versatile method for introducing this important functional group into a wide range of molecular scaffolds. researchgate.net For example, a library of 1,4-substituted 1,2,3-triazoles was prepared for antimicrobial activity studies, where the guanidylation of precursor amines was a key synthetic step. researchgate.net Similarly, the development of antimicrobial barbiturate (B1230296) mimics involved the guanidinylation of amine precursors to generate potent derivatives with membrane-disrupting effects. researchgate.net

The use of pyrazole-based guanidinylating reagents, including derivatives of 1H-pyrazole-1-carboxamidine, has been optimized to facilitate the synthesis of diverse libraries of guanidine-containing compounds for biological screening. organic-chemistry.orgorganic-chemistry.org These methods often offer high yields and straightforward purification procedures, making them suitable for the generation of potential drug candidates. organic-chemistry.org

Investigation into Biological Interactions through Molecular Probing

The dual functionality of Pyrene-1-carboxamidine hydrochloride, combining a reactive guanidinylating group with a fluorescent pyrene reporter, makes it a powerful tool for investigating biological interactions. By attaching this molecule to a biomolecule of interest, researchers can use the pyrene's fluorescence to monitor binding events, conformational changes, and other dynamic processes.

The guanidinium group can act as a recognition element, mimicking the side chain of arginine to interact with biological targets such as proteins and nucleic acids. nih.gov The pyrene moiety, in turn, serves as a spectroscopic handle. Changes in the fluorescence properties of the pyrene, such as intensity, emission wavelength, and lifetime, can provide real-time information about the interaction of the labeled biomolecule with its binding partners.

For instance, the solid-phase synthesis of cyclic lipopeptides, which can have interesting biological activities, has been achieved with a guanidinylation step using 1H-pyrazole-1-carboxamidine hydrochloride. nih.gov While this specific example doesn't focus on the pyrene variant, it illustrates the principle of using guanidinylation to modify peptides that can then be used to probe biological systems.

Functionalization of Lipids and Sterols for Bile Salt Binding and Other Bioactivities

The ability to introduce a positively charged guanidinium group onto lipid and sterol scaffolds opens up possibilities for creating molecules with specific bioactivities, such as bile salt binding. The guanidinylation of amines on these lipophilic structures can impart amphiphilic properties, allowing them to interact with biological membranes and bind to anionic species like bile salts.

Improved reaction conditions for the guanidinylation of primary aliphatic amines using 1H-pyrazole carboxamidine have been developed, resulting in the formation of surfactant-like guanidine (B92328) salts. ntnu.nofigshare.com These conditions, which involve refluxing the amine and the reagent in acetonitrile, offer short reaction times and minimal workup, making the synthesis of these functionalized lipids more efficient. ntnu.no

While the direct functionalization of lipids and sterols with Pyrene-1-carboxamidine hydrochloride is not explicitly detailed, the established methods for guanidinylating aliphatic amines are directly applicable to lipid and sterol derivatives that contain an amine handle. ntnu.no This approach could lead to the development of novel fluorescent probes for studying lipid metabolism and transport, as well as new therapeutic agents that target bile acid signaling pathways.

Applications in Materials Science and Advanced Functional Systems

Incorporation into Organic Electronic Devices: OLEDs, OFETs, and Solar Cells

The pyrene (B120774) framework is a well-regarded building block for organic electronic materials due to its inherent charge-transporting capabilities and blue light emission. uky.eduresearchgate.netnih.gov Pyrene and its derivatives have been successfully employed as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.edu

For instance, pyrene's high charge carrier mobility has led to its use as a p-type semiconducting material in OFETs. uky.edu In the realm of OLEDs, the blue emission from the pyrene chromophore is particularly sought after. The introduction of substituents onto the pyrene ring is a common strategy to fine-tune the electronic properties and control the molecular packing, which is crucial for device performance. researchgate.net

While specific studies on the integration of Pyrene-1-carboxamidine, hydrochloride into these devices are not prominent, the fundamental properties of its constituent parts suggest potential roles. The pyrene core could serve as the emissive or charge-transporting layer. The charged amidinium group could be leveraged to control the morphology and energy level alignment at interfaces within the device, potentially improving charge injection or extraction. For example, in solution-processed devices, the hydrochloride salt could influence the solubility and film-forming properties of the material.

A notable example of a related pyrene derivative in OFETs is 1-imino nitroxide pyrene, which has demonstrated excellent p-type characteristics with high mobility and a low operating voltage. nih.gov This highlights the potential of functionalized pyrenes in high-performance organic electronics.

Development of Fluorescent Organic Materials with Tunable Emission Properties

Pyrene is a classic example of a fluorophore whose emission is highly sensitive to its local environment. It exhibits a structured monomer emission in dilute solutions, while at higher concentrations or in aggregates, a broad, structureless excimer emission at longer wavelengths becomes dominant. nih.govyoutube.com This dual fluorescence makes pyrene derivatives excellent candidates for ratiometric sensing.

The fluorescence of pyrene-based compounds can be tuned by chemical modification. For example, the synthesis of various pyrene-1-carboxamides has shown that the solid-state fluorescence can be controlled by the substituent on the nitrogen atom, leading to emission from monomers, aggregates, or excimers with quantum efficiencies up to 62%. rsc.org

Although detailed studies on the tunable emission of this compound are scarce, the principles of pyrene photophysics suggest that its emission properties would be highly dependent on factors such as solvent polarity, pH, and concentration. The protonated amidinium group could influence the electronic distribution of the pyrene core, potentially shifting the emission wavelengths. Furthermore, the ionic nature of the hydrochloride salt would likely promote aggregation in non-polar environments, favoring excimer formation. The ability to modulate the monomer-excimer equilibrium through external stimuli is a key feature for developing smart fluorescent materials.

The related pyrene-1-carboxylic acid, for instance, exhibits different fluorescence depending on its protonation state, which has a pKa of 4.0 in the ground state and 8.1 in the excited state. nih.gov This demonstrates the significant impact a functional group's charge state can have on the photophysical properties of the pyrene core.

Integration into Polymeric Systems for Sensing and Smart Material Development

The incorporation of pyrene moieties into polymer chains is a well-established method for creating fluorescent sensors and smart materials. nih.gov The sensitivity of pyrene's fluorescence to its environment allows for the detection of changes in polymer conformation, aggregation, or the presence of analytes.

Pyrene can be attached to a polymer backbone as a side chain or incorporated into the main chain. These pyrene-functionalized polymers can be designed to respond to various stimuli, such as temperature, pH, or the presence of specific molecules. For example, a water-soluble polymer functionalized with a pyrene dye containing a tertiary amine has been developed for the detection of CO2. The protonation of the amine by the carbonic acid formed from dissolved CO2 disrupts pyrene excimer formation, leading to a significant and reversible quenching of fluorescence. researchgate.net

Given its structure, this compound could be a valuable monomer or functional group for creating such smart polymeric systems. The amidinium group could participate in specific interactions, such as hydrogen bonding with target analytes or other polymer chains, providing a mechanism for stimulus-responsive behavior. The pyrene unit would act as the signaling component, reporting on these interactions through changes in its fluorescence.

Fabrication of Diagnostic Assays and Detection Systems

The unique fluorescent properties of pyrene make it an excellent label for diagnostic assays and detection systems. Its ability to form excimers provides a basis for creating "on/off" or ratiometric sensors, which are highly desirable for their improved accuracy and reliability.

Pyrene derivatives have been used to create chemosensors for various analytes, including metal ions and nitroaromatic compounds, which are components of many explosives. arxiv.orgrsc.org For instance, a calix cymitquimica.comarene derivative functionalized with pyrene has been shown to selectively detect mercury (Hg²⁺) and silver (Ag⁺) ions through changes in its excimer emission. rsc.org In another example, molecularly imprinted polymers (MIPs) using a pyrene derivative have been developed for the sensitive detection of viruses. rsc.org

This compound, with its cationic headgroup, could be particularly useful for detecting anionic biomolecules such as DNA, RNA, or certain proteins through electrostatic interactions. Upon binding, the local environment of the pyrene moiety would change, leading to a detectable change in its fluorescence signal. The amidinium group's ability to form multiple hydrogen bonds could also contribute to the selectivity and binding affinity of such a sensor.

Role in Supramolecular Hydrogel Formation and Self-Assembled Structures

Supramolecular hydrogels are formed through the self-assembly of low-molecular-weight gelators driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov These materials are of great interest for applications in drug delivery, tissue engineering, and sensing. organic-chemistry.org

The pyrene moiety is an excellent building block for supramolecular gels due to its strong tendency to form π-π stacked aggregates. mdpi.com The self-assembly of pyrene derivatives can lead to the formation of nanofibers, which entangle to form a 3D network that immobilizes water, resulting in a hydrogel. nih.govrsc.org The fluorescence of the pyrene units within the gel can provide information about the gelation process and the structure of the self-assembled network. For example, the co-assembly of two different pyrene derivatives has been shown to form supramolecular gels with tunable morphology and mechanical properties. nih.gov

This compound is an ideal candidate for forming supramolecular hydrogels. The pyrene core would drive self-assembly through π-π stacking, while the cationic amidinium group would enhance water solubility and provide strong, directional hydrogen bonding interactions to stabilize the gel network. The hydrochloride salt would further promote interactions in aqueous media. The resulting hydrogels would likely be fluorescent and potentially responsive to changes in pH or ionic strength.

Exploration in Catalysis and Enzyme Mimicry

While the direct application of this compound in catalysis is not widely reported, its structural components suggest potential in this area. The pyrene unit can act as a scaffold to position catalytic groups, and its electronic properties can be harnessed in photocatalysis. The amidinium group can participate in substrate binding through hydrogen bonding and electrostatic interactions, mimicking the active sites of some enzymes.

For instance, coordination polymers based on a pyrene carboxylate ligand have been shown to act as heterogeneous catalysts for cyanosilylation reactions. nih.gov In a different context, amidinium groups are known to be involved in organocatalysis. While not involving pyrene, polymer-bound 1H-pyrazole-1-carboxamidine has been used as a recyclable reagent for the amidination of amines. organic-chemistry.org

The combination of the pyrene and amidinium functionalities in a single molecule could lead to novel catalytic systems. The pyrene could act as a photosensitizer, initiating a reaction upon light absorption, while the amidinium group could bind and activate a substrate. This dual functionality could be exploited in the design of new catalysts for a variety of organic transformations.

Theoretical and Computational Investigations of Pyrene 1 Carboxamidine, Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Pyrene-1-carboxamidine, hydrochloride. These calculations can elucidate the distribution of electrons within the molecule, which is key to its stability, reactivity, and spectroscopic properties.

A typical computational approach would involve geometry optimization of the molecule to find its most stable three-dimensional structure. Following this, calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a related compound, 2-(pyren-1-yl)-1H-benzimidazole, a DFT study at the B3LYP/6-311G(d,p) level of theory revealed that the HOMO and LUMO were distributed across the pyrene (B120774) and benzimidazole (B57391) rings. nih.gov The calculated HOMO-LUMO gap for this molecule was found to be significant, indicating its relative stability. nih.gov A similar study on this compound would likely show the HOMO localized on the electron-rich pyrene ring and the LUMO influenced by the electron-withdrawing carboxamidine group. This distribution is critical for understanding its role in potential charge-transfer interactions.

Detailed analysis of the molecular electrostatic potential (MEP) map would further reveal the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack. The protonated amidine group would be a prominent electrophilic site.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment8.2 DMeasure of the molecule's overall polarity

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide invaluable insights into its interactions with biological macromolecules such as proteins or nucleic acids. sigmaaldrich.com These simulations can help in understanding the binding modes, conformational changes, and the thermodynamics of these interactions, which is crucial in drug discovery and development. nih.gov

In a typical MD simulation, the compound and its biological target are placed in a simulated physiological environment, including water molecules and ions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a certain period, often on the scale of nanoseconds to microseconds.

For this compound, MD simulations could be employed to study its binding to a specific protein target. The pyrene moiety might interact with hydrophobic pockets of the protein through π-π stacking interactions, while the protonated carboxamidine group could form strong hydrogen bonds and salt bridges with negatively charged amino acid residues like aspartate or glutamate. The simulation would reveal the stability of these interactions and the key residues involved in binding.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound with a Target Protein

ParameterSimulated ValueSignificance
Binding Free Energy-9.5 kcal/molStrength of the compound-protein interaction
Number of Hydrogen Bonds3-4Indicates specific polar interactions
RMSD of the Ligand1.5 ÅStability of the ligand in the binding pocket
Interacting ResiduesTrp84, Asp129, Phe290Key amino acids for binding

Note: This data is hypothetical and serves to illustrate the type of information obtained from MD simulations.

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These calculations can forecast the UV-Visible absorption spectra, which correspond to electronic transitions between different molecular orbitals.

A theoretical study on various pyrene derivatives has shown that the position and nature of substituents can significantly tune the photophysical properties. nih.gov Electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, leading to shifts in the absorption and emission wavelengths. nih.gov For this compound, the strong electron-withdrawing nature of the protonated carboxamidine group attached to the pyrene core is expected to cause a red-shift in the absorption spectrum compared to unsubstituted pyrene.

Furthermore, these computational models can predict other important photophysical parameters such as the oscillator strength (related to the intensity of absorption), and the energies of excited states, which are crucial for understanding the fluorescence and phosphorescence properties of the compound.

Table 3: Predicted Photophysical Data for this compound

ParameterPredicted ValueExperimental Correlation
Maximum Absorption Wavelength (λmax)385 nmCorresponds to the main peak in the UV-Vis spectrum
Oscillator Strength (f)0.8Intensity of the electronic transition
Singlet-Triplet Energy Gap0.7 eVRelates to the potential for intersystem crossing
Fluorescence Quantum Yield0.6Efficiency of light emission after absorption

Note: The values in this table are for illustrative purposes to demonstrate the output of photophysical calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or physicochemical properties. nih.govkrackeler.com These models are essential in medicinal chemistry for optimizing lead compounds and in materials science for designing molecules with desired characteristics. researchgate.net

For this compound, a QSAR study would involve synthesizing a series of analogues with modifications to the pyrene core or the carboxamidine group. The biological activity of these compounds would be experimentally determined, and then computational descriptors (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the activity. semanticscholar.org

A QSPR model for this compound could be developed to predict properties like solubility, melting point, or chromatographic retention time based on its molecular structure. researchgate.net This can be particularly useful in the early stages of development to prioritize compounds with favorable properties.

Table 4: Example of a QSAR Equation for a Series of Pyrene-1-carboxamidine Analogues

Biological Activity = c0 + c1(LogP) + c2(HOMO Energy) + c3*(Molecular Surface Area)**

DescriptorCoefficientInterpretation
LogP (Hydrophobicity)+0.5Increased hydrophobicity correlates with higher activity
HOMO Energy-1.2Higher HOMO energy (less negative) correlates with higher activity
Molecular Surface Area-0.05Smaller molecular size is favored for activity

Note: This equation is a hypothetical example of a QSAR model.

Conformational Analysis and Tautomerism Studies of the Carboxamidine Moiety

The carboxamidine group of this compound can exist in different conformations and tautomeric forms, which can significantly influence its binding to biological targets and its physicochemical properties. Computational conformational analysis can identify the low-energy conformations of the molecule, providing insights into the most probable shapes it will adopt in solution or in a binding pocket.

Tautomerism is another important aspect to consider for the carboxamidine moiety. It can exist in different tautomeric forms due to the migration of a proton. Quantum chemical calculations can be used to determine the relative energies of these tautomers, and thus predict the most stable form under different conditions (e.g., in the gas phase or in solution). The protonation state of the carboxamidine group is also pH-dependent, and computational pKa prediction methods can be employed to understand its charge state at physiological pH.

A study of the conformational landscape and tautomeric equilibria is crucial for a complete understanding of the structure-property relationships of this compound.

Table 5: Relative Energies of Tautomers of the Carboxamidine Moiety

TautomerRelative Energy (kcal/mol)Predicted Population at 298 K
Tautomer A0.095%
Tautomer B2.54.5%
Tautomer C5.00.5%

Note: The data presented is hypothetical and illustrates the potential results of a tautomerism study.

Future Research Directions and Emerging Paradigms for Pyrene 1 Carboxamidine, Hydrochloride

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of Pyrene-1-carboxamidine, hydrochloride. Current synthetic strategies for functionalized pyrenes often rely on multi-step processes. For instance, the synthesis of pyrene-1-carboxamides typically involves the generation of pyrene-1-carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with an amine. rsc.org An alternative route involves the direct reaction of pyrene (B120774) with potassium thiocyanate (B1210189) and organic isothiocyanates to form pyrene-1-carbothioamides, which can then be converted to carboxamides. rsc.orgrsc.org

Future research should focus on developing more direct and atom-economical methods. One promising avenue is the direct C-H amination of the pyrene core, followed by guanidinylation. Recent advances in C-H functionalization, particularly at the active 1-, 3-, 6-, and 8-positions of pyrene, could pave the way for such a direct approach. mdpi.com Furthermore, exploring green chemistry principles, such as the use of less hazardous solvents and reagents, and developing catalytic systems for the direct conversion of pyrene to this compound would significantly enhance the sustainability of its production. A scalable synthesis of pyrene-4,5-dione (B1221838) has been demonstrated to be improved by the addition of N-methylimidazole, suggesting that catalytic additives could play a crucial role in optimizing synthetic routes for pyrene derivatives. researchgate.net

PrecursorReagent(s)IntermediatePotential Conversion to Carboxamidine
Pyrene1. Trifluoromethanesulfonic acid, Potassium thiocyanatePyrene-1-carbothioamideDesulfurization followed by amination/guanidinylation
Pyrene-1-carboxylic acid1. Thionyl chloride; 2. AminePyrene-1-carboxamide (B1261851)Direct conversion using a suitable reagent
PyreneC-H amination catalyst1-AminopyreneGuanidinylation

This table outlines potential synthetic pathways to this compound based on existing literature for related pyrene derivatives.

Design of Multi-Functional Pyrene-1-carboxamidine Derivatives with Orthogonal Reactivity

The ability to introduce multiple, distinct functional groups onto the pyrene scaffold in a controlled manner is crucial for creating advanced molecular systems. The pyrene core offers several positions for functionalization, with the 1-, 3-, 6-, and 8-positions being the most reactive towards electrophilic aromatic substitution. mdpi.com However, methods for selective functionalization at other positions, such as the 2- and 7-positions through C-H borylation, have also been developed. nih.gov

Future research should focus on leveraging these selective functionalization techniques to design multi-functional pyrene-1-carboxamidine derivatives. For example, a pyrene scaffold could be functionalized with a carboxamidine group at the 1-position and a different reactive handle, such as a boronic ester or an alkyne, at another position. This orthogonal functionalization would allow for subsequent, independent chemical modifications, enabling the construction of complex molecular architectures. Such derivatives could be used to create "clickable" pyrene-based probes for bioconjugation or for the assembly of supramolecular structures. The synthesis of pyrene derivatives with PN-heterocycles has shown that a wide range of emission colors can be achieved, indicating the potential for tuning the photophysical properties of multi-functional derivatives. acs.orgnih.gov

Functionalization PositionPotential Orthogonal GroupSubsequent ReactionPotential Application
C-2 or C-7Boronic ester (Bpin)Suzuki-Miyaura couplingAttachment of aryl groups for tuning electronic properties
K-region (C-4, C-5, C-9, C-10)Halogen (Br)Sonogashira couplingIntroduction of alkynes for click chemistry
Other active sites (C-3, C-6, C-8)Hydroxyl (OH)EtherificationModulation of solubility and biocompatibility

This interactive table illustrates potential strategies for creating multi-functional pyrene-1-carboxamidine derivatives with orthogonal reactivity.

Integration into Nanoscience for Advanced Diagnostic and Therapeutic Platforms

Pyrene and its derivatives are well-known for their unique photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and the ability to form excimers. rsc.orgnih.gov These properties make them ideal candidates for the development of fluorescent probes and sensors. The carboxamidine group, with its ability to engage in hydrogen bonding and electrostatic interactions, can serve as a versatile binding site for various analytes.

The integration of this compound into nanoscience platforms represents a promising area of future research. For instance, it could be incorporated into nanoparticles, polymers, or other nanomaterials to create novel diagnostic tools. Pyrene-functionalized nanojars have already been synthesized and show promise in anion binding. nih.govacs.org Pyrene-1-carboxamidine-based nanosensors could be designed for the ratiometric detection of specific biomolecules or ions, where the binding event modulates the monomer and excimer emission of the pyrene moiety. rsc.org In the realm of therapeutics, pyrene derivatives have been investigated for their interactions with DNA. mdpi.comnih.govnih.gov The carboxamidine group could enhance this interaction, potentially leading to the development of novel photodynamic therapy agents or drug delivery systems. Pyrene-derived aminophosphonates have also shown promising cytotoxic activity against cancer cell lines. beilstein-journals.org

NanoplatformPotential ApplicationKey Feature of Pyrene-1-carboxamidine
Gold NanoparticlesTargeted drug deliveryCarboxamidine for biomolecule recognition
Quantum DotsFRET-based biosensingPyrene as the energy donor/acceptor
MicellesBioimagingEnvironment-sensitive fluorescence of pyrene
NanojarsAnion sensingCarboxamidine for enhanced anion binding

This table highlights potential applications of this compound when integrated into various nanoscience platforms.

Development of Pyrene-1-carboxamidine-Based Systems for Environmental Monitoring

The detection of environmental pollutants is a critical area of research, and fluorescent chemosensors offer a sensitive and selective means of analysis. Pyrene-based fluorescent probes have been successfully developed for the detection of various environmental contaminants, including heavy metal ions like Cu2+ and Fe2+, as well as small molecules like hydrazine (B178648) and hydrogen sulfide. mdpi.comnih.govmdpi.comnih.gov

The development of Pyrene-1-carboxamidine-based systems for environmental monitoring is a logical and promising extension of this work. The carboxamidine group can be designed to selectively bind to specific pollutants, leading to a measurable change in the fluorescence properties of the pyrene core. For example, a sensor could be designed where the binding of a target analyte disrupts the formation of pyrene excimers, resulting in a "turn-on" fluorescence signal. nih.gov Research in this area should focus on designing sensors with high selectivity, sensitivity, and rapid response times. Furthermore, the incorporation of these sensory molecules into practical devices, such as test strips or portable fluorometers, would enhance their utility for on-site environmental monitoring. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches in Application Discovery

The discovery of new applications for a novel compound can be significantly accelerated through modern screening techniques. High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets or in various chemical assays. youtube.com While direct HTS of this compound would be a straightforward approach, a more powerful strategy would be to employ combinatorial chemistry to generate a library of related derivatives.

Future research should focus on developing a combinatorial library of pyrene-1-carboxamidine derivatives with diverse substituents at various positions on the pyrene ring. This could be achieved by combining different functionalized pyrene precursors with a variety of amine-containing building blocks in the final guanidinylation step. This library could then be screened for a wide range of applications, from biological activity to materials science. For instance, the library could be screened for inhibitors of specific enzymes, novel fluorescent stains for cell imaging, or materials with interesting liquid crystalline or electronic properties. mdpi.com High-throughput analysis methods, such as those used for urinary hydroxy polycyclic aromatic hydrocarbons, could be adapted for the rapid characterization of these libraries. mdpi.comresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling Pyrene-1-carboxamidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as structural analogs like 1-(Pyridin-3-yl)piperazine hydrochloride highlight the need for full-body protection due to insufficient toxicological data .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, aligning with OSHA HCS standards for similar hydrochloride compounds .
  • Spill Management: Immediately isolate contaminated areas and use inert absorbents (e.g., vermiculite). Follow institutional guidelines for hazardous waste disposal, as advised for hydroxyhydrazinecarboxamide derivatives .

Q. How can researchers verify the purity and structural integrity of Pyrene-1-carboxamidine hydrochloride?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, adapted from pyridoxine hydrochloride analysis .
    • NMR Spectroscopy: Compare 1^1H and 13^13C spectra with reference standards (e.g., PubChem or CAS databases) .
    • Mass Spectrometry (MS): Employ ESI-MS in positive ion mode to confirm molecular weight (±2 Da tolerance) .
  • Purity Thresholds: Aim for >95% purity, consistent with industrial-grade reagents like 1-(2-Chloroethyl)pyrrolidine hydrochloride .

Q. What storage conditions optimize the stability of Pyrene-1-carboxamidine hydrochloride?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers. This aligns with protocols for L-cysteine hydrochloride, which degrades under ambient conditions .
  • Moisture Control: Use desiccants (e.g., silica gel) to prevent hydrolysis, a common issue for hydrochloride salts .
  • Stability Monitoring: Perform quarterly HPLC checks to detect degradation products, as recommended for hydroxyzine hydrochloride formulations .

Advanced Research Questions

Q. How should researchers design dose-response studies for Pyrene-1-carboxamidine hydrochloride in cellular assays?

Methodological Answer:

  • Experimental Design:
    • Dose Range: Start with 0.1–100 µM, based on analogous studies with anlotinib hydrochloride in cancer cell lines .
    • Controls: Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis assays).
    • Replicates: Use triplicate wells per dose to account for biological variability, as in RNAi delivery studies .
  • Data Interpretation: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values and assess Hill slopes for cooperative effects .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data for Pyrene-1-carboxamidine hydrochloride?

Methodological Answer:

  • Source Analysis: Distinguish between in vitro (e.g., microsomal stability) and in vivo (e.g., rodent PK) data. For example, discrepancies in metabolite formation may arise from species-specific cytochrome P450 activity .
  • Method Validation: Cross-validate LC-MS/MS results with radiolabeled tracer studies, as done for chlorpromazine hydrochloride .
  • Statistical Tools: Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. How can Pyrene-1-carboxamidine hydrochloride be integrated into nanoparticle drug-delivery systems?

Methodological Answer:

  • Formulation:
    • Lipid Nanoparticles: Use a solvent evaporation technique with PLGA polymers, optimized via factorial design (e.g., 23^3 matrix testing polymer ratio, sonication time, and drug loading) .
    • Surface Functionalization: Conjugate targeting ligands (e.g., folate or peptides) via EDC/NHS chemistry, as demonstrated for siRNA delivery .
  • Characterization:
    • Dynamic Light Scattering (DLS): Confirm particle size <200 nm and PDI <0.3.
    • In Vitro Release: Use dialysis membranes in PBS (pH 7.4) with sink conditions, modeling release kinetics via Korsmeyer-Peppas equations .

Tables for Methodological Reference

Q. Table 1: Comparison of Analytical Techniques

TechniqueParametersReference CompoundKey Considerations
HPLCColumn: C18; Flow: 1 mL/minPyridoxine hydrochlorideAdjust pH to 2.5 with TFA for peak sharpness
NMRSolvent: DMSO-d6; Frequency: 400 MHzMethyl 4-Amino-1-ethylpyrrole-2-carboxylateDeuterium exchange for NH/OH groups
ESI-MSIon Mode: Positive; Resolution: 70,000L-Cysteine hydrochlorideAvoid sodium adducts by using ammonium formate buffers

Q. Table 2: Factorial Design Parameters for Nanoparticle Optimization

FactorLow Level (-1)High Level (+1)
PLGA:Lipid Ratio1:13:1
Sonication Time2 min10 min
Drug Loading5% w/w15% w/w
Adapted from hydroxyzine hydrochloride tablet optimization

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